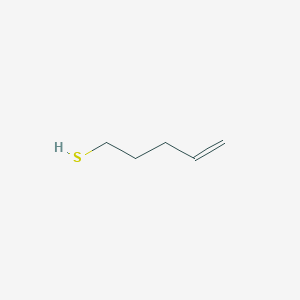

Pent-4-ene-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10S |

|---|---|

Molecular Weight |

102.20 g/mol |

IUPAC Name |

pent-4-ene-1-thiol |

InChI |

InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2 |

InChI Key |

FIAIUXDEJBAZET-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pent-4-ene-1-thiol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a thiol group, making it a valuable building block in organic synthesis, particularly in the construction of sulfur-containing compounds and for surface modification applications. Its unique structure allows for orthogonal chemical transformations, with the thiol and alkene moieties offering distinct reactive handles. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols, tabulated data, and mechanistic insights.

Introduction

The presence of both a nucleophilic thiol group and a reactive alkene in this compound allows for its participation in a variety of chemical reactions. The thiol group can undergo oxidation, alkylation, and addition reactions, while the terminal double bond is amenable to reactions such as hydrogenation, halogenation, and, notably, thiol-ene click chemistry. This duality makes it a versatile synthon in the development of pharmaceuticals, functional materials, and self-assembled monolayers. This document aims to be a comprehensive resource for researchers utilizing this compound in their work.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the conversion of a suitable C5 precursor. The most common strategies start from the readily available 4-penten-1-ol.

Synthesis of the Precursor: 4-Penten-1-ol

A reliable and well-documented procedure for the synthesis of 4-penten-1-ol is the ring-opening of tetrahydrofurfuryl chloride with sodium in ether, as described in Organic Syntheses.

Experimental Protocol:

-

Step 1: Preparation of Tetrahydrofurfuryl Chloride: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are placed. The mixture is cooled in an ice bath and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise at a rate that maintains the temperature below 60°C. After the addition is complete, the mixture is stirred for an additional 3-4 hours. The reaction mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.

-

Step 2: Preparation of 4-Penten-1-ol: A 2-liter three-necked flask containing 112 g (4.87 moles) of powdered sodium under 700 mL of anhydrous ether is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser. A small amount of a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 mL of anhydrous ether is added to initiate the reaction. The remainder of the chloride solution is then added dropwise over 5 hours while cooling the flask in an ice bath. After the addition is complete, stirring is continued for 2 hours. The resulting suspension is decanted and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and distilled to give 4-penten-1-ol.[1]

Conversion of 4-Penten-1-ol to this compound

This classic method involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur source.

Workflow:

Figure 1: Synthesis of this compound from 4-Penten-1-ol via an alkyl halide intermediate.

Experimental Protocol (General):

-

Synthesis of 4-Penten-1-yl bromide: 4-Penten-1-ol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether, typically at low temperatures.

-

Synthesis of this compound: The resulting 4-penten-1-yl bromide is then treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea. If thiourea is used, the intermediate isothiouronium salt is subsequently hydrolyzed with a base (e.g., NaOH) to yield the thiol.

The Mitsunobu reaction allows for the direct conversion of the alcohol to a thioester, which is then hydrolyzed.

Workflow:

Figure 2: Synthesis of this compound via the Mitsunobu reaction.

Experimental Protocol (General):

-

To a solution of 4-penten-1-ol and thioacetic acid in a suitable aprotic solvent (e.g., THF or dichloromethane), triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are added portion-wise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The resulting thioester is then isolated and hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to afford this compound.

Lawesson's reagent is a thionating agent that can convert alcohols to thiols, although it is more commonly used for converting carbonyl compounds to thiocarbonyls.

Experimental Protocol (General):

-

4-Penten-1-ol is dissolved in an anhydrous, high-boiling solvent such as toluene or xylene.

-

Lawesson's reagent is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the desired thiol.

Physicochemical Properties

While experimental data for this compound is limited in the literature, its properties can be estimated based on its structure and data for analogous compounds. Computed properties are available from various chemical databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | PubChem[2] |

| Molecular Weight | 102.20 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C=CCCCS | PubChem[2] |

| InChIKey | FIAIUXDEJBAZET-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physical Properties of Precursor and Related Compounds

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-Penten-1-ol | 134-137 | 0.834 | 1.429 |

| 1-Pentanethiol | 126 | 0.842 | 1.446 |

| 1-Pentene | 30 | 0.641 | 1.371 |

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted key features based on its functional groups.

¹H NMR Spectroscopy

-

δ ~5.8 ppm (m, 1H): -CH=CH₂

-

δ ~5.0 ppm (m, 2H): -CH=CH ₂

-

δ ~2.5 ppm (q, 2H): -CH ₂-SH

-

δ ~2.1 ppm (q, 2H): =CH-CH ₂-

-

δ ~1.7 ppm (p, 2H): -CH₂-CH ₂-CH₂-

-

δ ~1.3 ppm (t, 1H): -SH

¹³C NMR Spectroscopy

-

δ ~138 ppm: -C H=CH₂

-

δ ~115 ppm: -CH=C H₂

-

δ ~33 ppm: =CH-C H₂-

-

δ ~31 ppm: -CH₂-C H₂-CH₂-

-

δ ~24 ppm: -C H₂-SH

Infrared (IR) Spectroscopy

-

~3080 cm⁻¹: =C-H stretch

-

~2930 cm⁻¹: C-H stretch (sp³)

-

~2550 cm⁻¹: S-H stretch (typically weak)

-

~1640 cm⁻¹: C=C stretch

-

~990 and 910 cm⁻¹: =C-H bend (out-of-plane)

Mass Spectrometry

-

Molecular Ion (M⁺): m/z = 102

-

Key Fragments: Loss of SH (m/z = 69), loss of C₂H₃ (allyl radical, m/z = 61), and other fragments resulting from cleavage of the alkyl chain.

Chemical Properties and Reactivity

Thiol-Ene "Click" Reaction

A significant reaction of this compound is the radical-mediated thiol-ene reaction, which can occur intermolecularly or intramolecularly. This reaction is highly efficient and proceeds via an anti-Markovnikov addition mechanism.

Reaction Mechanism:

Figure 3: General mechanism of the radical-initiated thiol-ene reaction.

This reaction is a cornerstone of "click chemistry" due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.

Conclusion

This compound is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is not abundant in readily accessible literature, its synthesis can be achieved through established methodologies, and its properties can be reliably predicted. This guide provides a foundational understanding for researchers looking to synthesize and utilize this valuable compound. Further research into the experimental characterization of this compound would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to Pent-4-ene-1-thiol (CAS: 17651-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ene-1-thiol, a versatile bifunctional molecule, holds significant potential in various scientific domains, particularly in chemical synthesis and materials science. Its terminal alkene and thiol functionalities make it a prime candidate for the highly efficient thiol-ene "click" reaction, enabling the formation of diverse molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key reactions of this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic thiol odor. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 17651-37-5 | [1][2] |

| Molecular Formula | C5H10S | [1][2] |

| Molecular Weight | 102.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Pentenethiol, 4-Thiopenten-1-ol | [1][2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents | |

| InChI Key | FIAIUXDEJBAZET-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

General Synthesis of Thiols from Alkyl Halides

This two-step procedure involves the formation of an isothiouronium salt followed by hydrolysis.

Step 1: Formation of S-alkylisothiouronium salt

-

Materials: 5-bromo-1-pentene, thiourea, ethanol.

-

Procedure: A solution of 5-bromo-1-pentene and a slight molar excess of thiourea in ethanol is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude isothiouronium salt.

Step 2: Hydrolysis to this compound

-

Materials: Isothiouronium salt from Step 1, sodium hydroxide solution.

-

Procedure: The crude isothiouronium salt is dissolved in an aqueous solution of sodium hydroxide. The mixture is then heated to reflux to facilitate hydrolysis. After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to protonate the thiolate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by distillation.

Logical Workflow for the Synthesis of this compound

Caption: General synthetic workflow for this compound.

Spectroscopic Data

Detailed, high-resolution spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds such as 1-pentanethiol and pent-1-ene, the expected spectral characteristics can be inferred.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | m | 1H | -CH=CH₂ |

| ~ 5.0 | m | 2H | -CH=CH ₂ |

| ~ 2.5 | q | 2H | -CH ₂-SH |

| ~ 2.1 | q | 2H | =CH-CH ₂- |

| ~ 1.7 | p | 2H | -CH₂-CH ₂-CH₂- |

| ~ 1.3 | t | 1H | -SH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 138 | -C H=CH₂ |

| ~ 115 | -CH=C H₂ |

| ~ 35 | =CH-C H₂- |

| ~ 31 | -C H₂-CH₂-SH |

| ~ 24 | -CH₂-C H₂-SH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3075 | C-H stretch | =C-H (alkene) |

| ~ 2930, 2860 | C-H stretch | C-H (alkane) |

| ~ 2550 | S-H stretch | Thiol |

| ~ 1640 | C=C stretch | Alkene |

| ~ 990, 910 | C-H bend | =C-H out-of-plane |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 102 | [M]⁺ (Molecular ion) |

| 69 | [M - SH]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Reactivity and the Thiol-Ene Reaction

The most significant reaction of this compound is the thiol-ene reaction , a powerful and versatile transformation that proceeds via a radical-mediated addition of the thiol group across the double bond. This reaction is classified as a "click" reaction due to its high efficiency, stereoselectivity, and tolerance to a wide range of functional groups.[3]

The reaction can be initiated by UV light, heat, or a radical initiator. The anti-Markovnikov addition of the thiol to the alkene is the predominant outcome.

Mechanism of the Radical Thiol-Ene Reaction

-

Initiation: A radical initiator (e.g., AIBN or a photoinitiator) generates a radical which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•).

-

Propagation:

-

The thiyl radical adds to the terminal carbon of the alkene, forming a carbon-centered radical intermediate.

-

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

-

-

Termination: Two radicals combine to terminate the reaction.

References

"Pent-4-ene-1-thiol" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the fundamental physicochemical properties of Pent-4-ene-1-thiol, a compound of interest in various research and development domains.

Core Molecular Data

The essential molecular details of this compound are summarized below, providing a foundational understanding of its composition and mass.

| Parameter | Value | Source |

| Molecular Formula | C5H10S | PubChem[1] |

| Molecular Weight | 102.20 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 102.05032149 Da | PubChem[1] |

Structural and Identifier Information

For unambiguous identification and computational modeling, the following structural identifiers are provided.

| Identifier Type | Value |

| IUPAC Name | This compound |

| InChI | InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2 |

| InChIKey | FIAIUXDEJBAZET-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCS |

| CAS Number | 17651-37-5[3] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Caption: Logical workflow from compound identification to molecular weight determination.

References

Spectroscopic Analysis of Pent-4-ene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Pent-4-ene-1-thiol (CAS No. 17651-37-5), a bifunctional molecule containing both a terminal alkene and a primary thiol group.[1] The unique structural features of this compound give rise to a distinct spectroscopic signature. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to aid in its identification and characterization. Furthermore, generalized experimental protocols for acquiring such data are detailed, and a logical workflow for spectroscopic analysis is visualized.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.81 | ddt | 1H | H-4 (-CH=) |

| 5.01 | m | 2H | H-5 (=CH₂) |

| 2.55 | t | 2H | H-1 (-CH₂-SH) |

| 2.16 | q | 2H | H-3 (-CH₂-CH=) |

| 1.73 | p | 2H | H-2 (-CH₂-CH₂-) |

| 1.33 | t | 1H | H-6 (-SH) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 137.9 | C-4 (-CH=) |

| 115.3 | C-5 (=CH₂) |

| 33.5 | C-2 (-CH₂-) |

| 33.1 | C-3 (-CH₂-CH=) |

| 24.2 | C-1 (-CH₂-SH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3078 | Medium | =C-H stretch |

| 2927, 2855 | Strong | C-H stretch (alkane) |

| 2558 | Weak | S-H stretch |

| 1642 | Medium | C=C stretch |

| 1435 | Medium | -CH₂- scissoring |

| 992, 912 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 102 | 45 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - SH]⁺ |

| 68 | 30 | [M - H₂S]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and desired resolution.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For improved signal-to-noise, 8 to 16 scans are typically co-added.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024) is generally required to achieve an adequate signal-to-noise ratio.[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat (solvent-free) liquid sample is used. Place a drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create charged species.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound, such as this compound, using complementary spectroscopic techniques.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Unsaturated Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated thiols are a class of organosulfur compounds characterized by the presence of both a sulfhydryl (-SH) group and at least one carbon-carbon double or triple bond. Their unique chemical reactivity, driven by the nucleophilicity of the thiol group and the electrophilicity of the unsaturated system, makes them crucial intermediates in organic synthesis and key players in various biological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of unsaturated thiols, with a focus on their synthesis, reactivity, and role in drug development. Detailed experimental protocols for their synthesis and the characterization of their reactions are provided, alongside a quantitative summary of their physical properties. Furthermore, the critical role of electrophilic unsaturated systems, often derived from or reacting with thiols, in modulating cellular signaling pathways is explored, with a specific focus on the Keap1-Nrf2 pathway.

Physical Properties of Unsaturated Thiols

Unsaturated thiols are generally colorless to pale yellow liquids with strong, often unpleasant, odors.[1] Similar to saturated thiols, their boiling points are lower than their corresponding alcohols due to weaker hydrogen bonding.[2] The presence of the unsaturated bond can influence their polarity and, consequently, their solubility in various solvents. Below is a summary of the physical properties of several common unsaturated thiols.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | pKa | Solubility |

| Allyl Mercaptan (2-Propene-1-thiol) | CH₂=CHCH₂SH | C₃H₆S | 74.14 | 67-68[3][4][5] | - | 0.898 @ 25°C[3][4] | 9.83 (Predicted) | Slightly soluble in water; miscible in ethanol, ether, and oil.[6][7] |

| Crotyl Mercaptan (2-Butene-1-thiol) | CH₃CH=CHCH₂SH | C₄H₈S | 88.17 | 101.3[8] | - | 0.862[8] | - | - |

| Thiophenol (Benzenethiol) | C₆H₅SH | C₆H₆S | 110.18 | 169[1][9][10] | -15[1][9][10][11] | 1.073 @ 25°C[1][10] | 6.62[9][11] | Insoluble in water; soluble in alcohol and ether.[10][12] |

| 3-Butene-1-thiol | CH₂=CH(CH₂)₂SH | C₄H₈S | 88.17 | - | - | - | - | - |

| (Z)-pent-3-ene-1-thiol | CH₃CH=CH(CH₂)₂SH | C₅H₁₀S | 102.20 | - | - | - | - | - |

| 3-Methyl-3-butene-1-thiol | CH₂=C(CH₃)CH₂CH₂SH | C₅H₁₀S | 102.20 | - | - | - | - | - |

| Cinnamyl Mercaptan (3-Phenylprop-2-ene-1-thiol) | C₆H₅CH=CHCH₂SH | C₉H₁₀S | 150.24 | - | - | - | - | - |

Chemical Properties and Reactivity

The chemical behavior of unsaturated thiols is dominated by the interplay between the nucleophilic thiol group and the electrophilic unsaturated system. This dual reactivity allows them to participate in a variety of important chemical transformations.

Thiol-Ene "Click" Reaction

One of the most significant reactions of unsaturated thiols is the thiol-ene reaction, a powerful "click" chemistry tool for the formation of thioethers.[13] This reaction can proceed through two primary mechanisms: a radical-mediated addition and a Michael addition.

-

Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed which then adds to the alkene in an anti-Markovnikov fashion.[13] This is a chain reaction that is highly efficient and stereoselective.[14]

-

Michael Addition: In the presence of a base or nucleophile, the thiol is deprotonated to form a thiolate, which then undergoes a conjugate addition to an electron-deficient alkene (a Michael acceptor).[14]

The kinetics of the thiol-ene reaction are influenced by the structure of both the thiol and the alkene.[14] The overall reaction rate can be modeled based on the rates of the propagation and chain-transfer steps.[14]

Oxidation

The thiol group is susceptible to oxidation. Mild oxidation of unsaturated thiols can lead to the formation of disulfides.

Acidity

Thiols are generally more acidic than their corresponding alcohols. The pKa of the thiol proton in unsaturated thiols is influenced by the electronic effects of the unsaturated system. For example, the pKa of thiophenol is significantly lower than that of aliphatic thiols due to the resonance stabilization of the thiophenolate anion.[9][11]

Role in Drug Development and Biological Systems

Unsaturated thiols and related electrophilic compounds that react with thiols play a crucial role in drug development, particularly in the design of covalent inhibitors. These compounds can form covalent bonds with the cysteine residues of target proteins, leading to irreversible inhibition.

The Keap1-Nrf2 Signaling Pathway

A key biological pathway where electrophiles play a regulatory role is the Keap1-Nrf2 pathway, which is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[15]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which promotes the ubiquitination and subsequent proteasomal degradation of Nrf2.[5][16][15] Keap1 is a cysteine-rich protein, and several of these cysteine residues (notably C151, C273, and C288) act as sensors for electrophiles.[6][9][15]

When cells are exposed to electrophilic stress, these reactive species can covalently modify the sensor cysteine residues on Keap1.[6][15] This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation.[17] As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[9][15]

Below is a diagram of the Keap1-Nrf2 signaling pathway generated using the DOT language.

Experimental Protocols

Synthesis of Thiophenol

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.504 (1941); Vol. 4, p.86 (1925).

Materials:

-

Benzenesulfonyl chloride

-

Concentrated sulfuric acid

-

Cracked ice

-

Zinc dust

-

Calcium chloride

Procedure:

-

In a large round-bottomed flask, prepare a mixture of cracked ice and concentrated sulfuric acid, maintaining the temperature between -5°C and 0°C using an ice-salt bath.

-

With mechanical stirring, gradually add benzenesulfonyl chloride to the cold sulfuric acid mixture.

-

Slowly add zinc dust to the reaction mixture, ensuring the temperature remains at or below 0°C.

-

After the addition of zinc is complete, continue stirring and allow the reaction to proceed. The reaction may become vigorous; ensure the condenser is efficient.

-

Once the initial vigorous reaction subsides, gently heat the mixture to complete the reduction. This may take several hours.

-

After the reduction is complete, isolate the thiophenol by steam distillation.

-

Separate the thiophenol from the aqueous distillate, dry it with anhydrous calcium chloride, and purify by distillation. The boiling point of thiophenol is 166-169°C.

Monitoring Thiol-Ene Reaction by "in situ" UV Irradiation NMR Spectroscopy

This protocol is based on the methodology described by Toncheva-Moncheva et al. in RSC Adv., 2020, 10, 25214-25222.[18][19][20]

Materials:

-

Allyl-functionalized polymer (e.g., poly(allyl glycidyl ether))

-

Thiol (e.g., a PEG-thiol)

-

Deuterated solvent (e.g., C₆D₆)

-

NMR tube

-

LED UV light source (365 nm) with an optical fiber insert for the NMR spectrometer

Procedure:

-

Dissolve the allyl-functionalized polymer and the thiol in the deuterated solvent directly in an NMR tube.

-

Homogenize the solution and degas with argon for 30 minutes.

-

Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum to determine the initial concentrations of the alkene and thiol protons.

-

Insert the optical fiber connected to the LED UV light source into the NMR tube.

-

Irradiate the sample with UV light (365 nm) for a set period (e.g., 6 hours).

-

Turn off the UV source and acquire another ¹H NMR spectrum.

-

Repeat the irradiation and NMR acquisition cycles to monitor the disappearance of the alkene and thiol proton signals and the appearance of the thioether product signals over time.

-

Integrate the relevant peaks in the NMR spectra to calculate the conversion of the reactants and the kinetics of the reaction.

Below is a workflow diagram for this experimental protocol.

Conclusion

Unsaturated thiols are versatile molecules with a rich chemistry that has significant implications for both synthetic methodology and drug discovery. Their physical properties are dictated by the interplay of the thiol and unsaturated functional groups, while their chemical reactivity, particularly the thiol-ene reaction, provides a robust tool for the construction of complex molecules. The interaction of electrophilic unsaturated systems with biological nucleophiles, such as the cysteine residues in Keap1, highlights the critical role of these compounds in cellular signaling and offers exciting opportunities for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyl-2-butene-1-thiol [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Physiological Significance of Reactive Cysteine Residues of Keap1 in Determining Nrf2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Butene-1-thiol | C4H8S | CID 4713209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Terminal Alkene Thiols: Synthesis, Reactions, and Applications in Drug Development and Materials Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of terminal alkene thiols, a versatile class of bifunctional molecules. With their unique combination of a reactive thiol group and a terminal double bond, these compounds have become indispensable tools in fields ranging from drug development and bioconjugation to materials science and surface engineering. This document details their synthesis, core chemical transformations, and key applications, supported by experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

Introduction to Terminal Alkene Thiols

Terminal alkene thiols are organic molecules that possess both a thiol (-SH) functional group and a terminal alkene (C=C) group within the same structure. This dual functionality allows for orthogonal chemical modifications, where each group can be reacted selectively without interfering with the other. The thiol group is an excellent nucleophile and readily participates in reactions such as Michael additions and the formation of self-assembled monolayers (SAMs) on noble metal surfaces.[1] The terminal alkene is a versatile handle for "click" chemistry, most notably the highly efficient thiol-ene reaction.[2] This combination makes terminal alkene thiols powerful linkers and building blocks in the construction of complex molecular architectures.

Synthesis of Terminal Alkene Thiols

The synthesis of terminal alkene thiols typically involves a multi-step process, starting from a commercially available ω-unsaturated fatty acid or alcohol. A representative synthesis of 10-undecene-1-thiol is outlined below, starting from 10-undecenoic acid.

Experimental Protocol: Synthesis of 10-undecene-1-ol

This protocol describes the reduction of 10-undecenoic acid to its corresponding alcohol, a key precursor for the thiol.

Materials:

-

10-undecenoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, column chromatography setup.

Procedure:

-

To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) in a round-bottom flask under an inert atmosphere, add a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) dropwise at 0 °C.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[3]

-

Carefully quench the reaction by the slow addition of ethyl acetate, followed by deionized water.

-

Filter the resulting suspension and transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a mixture of 4% ethyl acetate in hexane as the eluent to afford 10-undecene-1-ol as a colorless oil (yield: 97%).[3]

Conversion of Alcohol to Thiol

The resulting terminal alkene alcohol can be converted to the corresponding thiol through established synthetic routes. Common methods include:

-

Mitsunobu Reaction with Thioacetic Acid: The alcohol is reacted with thioacetic acid under Mitsunobu conditions, followed by hydrolysis of the resulting thioacetate.

-

Conversion to Alkyl Halide and Substitution: The alcohol is first converted to an alkyl bromide or chloride (e.g., using PBr₃ or SOCl₂), followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (NaSH) or thiourea.

Key Reactions of Terminal Alkene Thiols

The utility of terminal alkene thiols stems from their ability to undergo a variety of highly efficient and selective chemical transformations. The most prominent of these is the thiol-ene reaction.

The Thiol-Ene Reaction

The thiol-ene reaction is the addition of a thiol across a double bond, which can proceed via two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. This reaction is considered a "click" chemistry process due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups.[4][5]

This is the most common variant, typically initiated by UV light or a thermal radical initiator. The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene.[2]

Reaction Mechanism Workflow

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental Protocol: Photoinitiated Radical Thiol-Ene Coupling

This protocol describes a general procedure for the functionalization of a polymer with alkene side chains using a thiol.

Materials:

-

Alkene-functionalized polymer

-

Thiol (10 equivalents with respect to alkene content)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.5 equivalents)

-

Solvent (e.g., benzene or methanol)

-

Glass vial with rubber septum

-

UV lamp (e.g., 350-365 nm)

-

Argon or nitrogen source

Procedure:

-

In a glass vial, dissolve the alkene-functionalized polymer, the thiol, and the photoinitiator in a minimal amount of the chosen solvent.[6]

-

Seal the vial with a rubber septum and purge with an inert gas (argon or nitrogen) for 10 minutes to remove oxygen.[6]

-

Irradiate the vial with a UV lamp at room temperature. Reaction times can vary from minutes to hours, depending on the specific reactants and initiator concentration.[7][8]

-

Monitor the reaction progress by techniques such as ¹H NMR (disappearance of alkene proton signals) or FT-IR spectroscopy.[7][9]

-

Upon completion, purify the product by precipitation in a non-solvent or by column chromatography to remove excess thiol and initiator byproducts.

For electron-poor alkenes (e.g., acrylates, maleimides), the thiol-ene reaction can proceed via a Michael addition mechanism, catalyzed by a base or a nucleophile.[2] This pathway is particularly useful in bioconjugation, as it avoids the use of radicals which can potentially damage sensitive biomolecules.[10]

Reaction Mechanism Workflow

Caption: Base-catalyzed thiol-Michael addition mechanism.

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition

This protocol provides a general method for the conjugation of a thiol to an electron-deficient alkene.

Materials:

-

Electron-deficient alkene (e.g., an acrylate or maleimide)

-

Thiol (1.2 equivalents)

-

Base catalyst (e.g., KF/Al₂O₃ or triethylamine)

-

Solvent (e.g., glycerin, tetrahydrofuran, or solvent-free)

-

Stirring apparatus

Procedure:

-

To a pre-stirred mixture of the thiol (1.2 mmol) and the base catalyst (e.g., KF/Al₂O₃, 0.07 g), add the alkene (1 mmol).[11]

-

Stir the mixture at room temperature. The reaction can also be performed in a recyclable solvent like glycerin.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Once the starting materials are consumed, if a solid-supported catalyst was used, filter the crude product and wash the catalyst with a suitable solvent like ethyl acetate.[11]

-

If the reaction was performed in a solvent, extract the product. For example, if glycerin was used, extract with diethyl ether.[11]

-

Evaporate the solvent under reduced pressure and purify the residue as needed, typically by column chromatography.

Quantitative Data

The efficiency and kinetics of thiol-ene reactions are influenced by several factors, including the structure of the thiol and alkene, the type and concentration of the initiator, and the reaction conditions.

Thiol-Ene Reaction Yields with Different Initiators

The choice of initiator can significantly impact the conversion efficiency of photoinitiated thiol-ene reactions.

| Alkene | Thiol | Initiator (Type) | Time (h) | Conversion (%) | Reference |

| Allyl Bromide | Polystyrene-SH | TMDPO (Type I) | 2 | 100 | [7] |

| Allyl Bromide | Polystyrene-SH | DMPA (Type I) | 2 | 100 | [7] |

| Allyl Bromide | Polystyrene-SH | Benzophenone (Type II) | 2 | 90 | [7] |

| Allyl Bromide | Polystyrene-SH | Thioxanthone (Type II) | 2 | 95 | [7] |

| Allyl Bromide | Polystyrene-SH | AIBN (Thermal) | 2 | 85 | [7] |

| Methyl Acrylate | Polystyrene-SH | DMPA (Type I) | 2 | 100 | [7] |

| Methyl Acrylate | Polystyrene-SH | AIBN (Thermal) | 2 | 90 | [7] |

Table 1: Comparison of initiator efficiency in thiol-ene click reactions. Reactions were conducted at room temperature for photoinitiation and 80°C for thermal initiation.[7]

Kinetic Data for Thiol-Michael Addition

The kinetics of the thiol-Michael addition are dependent on the nature of the Michael acceptor (the alkene).

| Thiol | Michael Acceptor | koverall (s⁻¹) | Reference |

| Hexanethiol | Phenyl Maleimide (PMI) | 6.2 | [12] |

| Hexanethiol | Diethyl Fumarate (DEF) | 0.5 | [12] |

Table 2: Overall reaction rate coefficients for the base-catalyzed thiol-Michael addition of hexanethiol to different Michael acceptors.[12]

| Reaction Step | Rate Coefficient (k) | PMI | DEF | Reference |

| Propagation | kP (M⁻¹s⁻¹) | 30 | 8 | [12] |

| Reverse Propagation | k-P (s⁻¹) | 0.3 | 13 | [12] |

Table 3: Individual rate coefficients for the propagation and reverse propagation steps in the thiol-Michael addition of hexanethiol to phenyl maleimide (PMI) and diethyl fumarate (DEF).[12]

Applications in Drug Development and Materials Science

The unique reactivity of terminal alkene thiols makes them valuable in a multitude of applications.

Bioconjugation and Drug Development

In drug development, terminal alkene thiols are used to link biomolecules, such as peptides, proteins, and nucleic acids, to drug molecules, imaging agents, or delivery vehicles.[10][13] The thiol-Michael addition is particularly well-suited for this, as it can be performed under mild, aqueous conditions, preserving the structure and function of the biomolecules.[10] For instance, cysteine residues in proteins provide a natural thiol handle for site-specific conjugation.[10]

Workflow for Protein Bioconjugation

Caption: Bioconjugation via thiol-Michael addition.

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group of terminal alkene thiols has a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1] This allows for the precise control of surface properties. The terminal alkene groups of the SAM can then be further functionalized using the thiol-ene reaction, enabling the creation of complex, patterned surfaces for applications in biosensors, microarrays, and biocompatible coatings.[1]

Experimental Protocol: Formation of Self-Assembled Monolayers on Gold

This protocol outlines the steps for creating a SAM of a terminal alkene thiol on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

Terminal alkene thiol

-

200-proof ethanol

-

Clean containers

-

Tweezers

-

Sonicator

-

Dry nitrogen gas

Procedure:

-

Prepare a 1-5 mM solution of the terminal alkene thiol in 200-proof ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[14]

-

Clean the gold substrate thoroughly. This can be done by sonicating in ethanol and then drying with a stream of dry nitrogen. For more rigorous cleaning, piranha solution or UV/ozone treatment can be used (with extreme caution).

-

Immerse the clean gold substrate into the thiol solution.[14]

-

Allow the self-assembly to proceed for 12-48 hours. Longer immersion times generally lead to more ordered monolayers.[14]

-

Remove the substrate from the solution using clean tweezers and rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[14]

-

Dry the SAM-coated substrate with a stream of dry nitrogen.[14]

-

The surface is now ready for characterization or subsequent functionalization of the terminal alkene groups.

Workflow for Surface Functionalization

Caption: Two-step surface modification workflow.

Polymer and Materials Science

In polymer chemistry, terminal alkene thiols are used in thiol-ene polymerizations to create linear polymers, cross-linked networks, and dendrimers.[4] This method offers excellent control over the polymer architecture and results in materials with uniform network structures. These polymers find applications as coatings, adhesives, and in the fabrication of hydrogels for tissue engineering and drug delivery.[13][15]

Conclusion

Terminal alkene thiols are a remarkably versatile class of molecules that bridge the gap between different chemical disciplines. Their orthogonal reactivity, coupled with the efficiency and selectivity of the thiol-ene reaction, has established them as essential components in the toolkit of chemists and materials scientists. From the precise modification of proteins for therapeutic purposes to the intricate patterning of surfaces for advanced sensor technologies, the applications of terminal alkene thiols continue to expand, promising further innovations in science and medicine.

References

- 1. biomaterials.org [biomaterials.org]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. 10-UNDECEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solven ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00340C [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Thiol-Ene Reaction: A Technical Guide to its Discovery, History, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-ene reaction, a cornerstone of click chemistry, has traversed a remarkable journey from its initial discovery in the early 20th century to its current status as a versatile and indispensable tool in polymer science, materials chemistry, and bioconjugation. Its defining characteristics—high efficiency, stereoselectivity, rapid reaction rates, and mild reaction conditions—have propelled its adoption across a multitude of scientific disciplines. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiol-ene reactions, delving into its mechanistic intricacies, kinetic parameters, and key experimental protocols.

A Historical Odyssey: From Obscurity to "Click" Chemistry Prominence

The conceptual roots of thiol-ene chemistry can be traced back to the 19th century with Charles Goodyear's discovery of vulcanization in 1839, a process that involves the crosslinking of unsaturated polymers with sulfur. However, the first formal report of the addition of a thiol to an alkene is credited to Theodor Posner in 1905.[1] Despite this early discovery, the reaction remained largely in the realm of academic curiosity for several decades.

A pivotal moment in the history of the thiol-ene reaction arrived in 1938 with the elucidation of its free-radical chain mechanism.[2] This discovery laid the groundwork for a deeper understanding of the reaction's behavior and potential. It wasn't until the late 1990s and early 2000s that the thiol-ene reaction experienced a significant renaissance, largely driven by the pioneering work of researchers such as Charles E. Hoyle and Christopher N. Bowman.[3] Their investigations showcased the reaction's exceptional utility in photopolymerization and the formation of highly uniform polymer networks.[1] The recognition of the thiol-ene reaction as a "click" reaction, a concept introduced by K. Barry Sharpless, solidified its importance as a robust and reliable synthetic methodology.[4]

Mechanistic Pathways: A Tale of Two Additions

The versatility of the thiol-ene reaction stems from its ability to proceed through two distinct mechanistic pathways: a free-radical addition and a Michael addition. The choice of pathway is dictated by the reaction conditions and the nature of the reactants.

The Free-Radical Addition

The free-radical mediated thiol-ene reaction is the most common and widely utilized pathway. It can be initiated by light (photochemical initiation), heat (thermal initiation), or the presence of a radical initiator.[1] The reaction proceeds via a step-growth mechanism involving a repeating cycle of propagation and chain-transfer steps. A key characteristic of the radical addition is its anti-Markovnikov regioselectivity, where the thiol adds to the less substituted carbon of the alkene.[1]

The Michael Addition

In the presence of a base or nucleophile, thiols can undergo a conjugate addition to electron-deficient alkenes, such as acrylates and maleimides. This process, known as the thiol-Michael addition, also results in an anti-Markovnikov addition product.[5] The reaction is initiated by the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the alkene.

Reaction Kinetics and Quantitative Data

The kinetics of the radical thiol-ene reaction are governed by the relative rates of the propagation step (kp) and the chain-transfer step (kCT). The ratio of these two rate constants (kp/kCT) determines the overall reaction order and which reactant concentration is rate-limiting.[6][7]

| kp/kCT Ratio | Rate Limiting Step | Reaction Order | Description |

| kp ≫ kCT | Chain Transfer | First order in [Thiol] | The addition of the thiyl radical to the alkene is much faster than the hydrogen abstraction from another thiol. |

| kp ≪ kCT | Propagation | First order in [Ene] | The hydrogen abstraction is much faster than the initial addition of the thiyl radical to the alkene. |

| kp ≈ kCT | Both | 1/2 order in [Thiol] and 1/2 order in [Ene] | The rates of propagation and chain transfer are comparable. |

The reactivity of the 'ene' component plays a crucial role in determining the kp/kCT ratio. Electron-rich alkenes, such as vinyl ethers and norbornenes, are highly reactive towards the electrophilic thiyl radical, leading to a higher kp. Conversely, electron-poor alkenes, like acrylates, exhibit lower reactivity in the radical addition.

| 'Ene' Functional Group | Relative Reactivity | Typical kp/kCT Ratio | Primary Reaction Pathway |

| Norbornene | High | ~1 | Step-growth |

| Vinyl Ether | High | ~1.2 | Step-growth |

| Allyl Ether | Moderate | High | Step-growth |

| Acrylate | Low (in radical addition) | High | Can undergo both step-growth and chain-growth (homopolymerization) |

| Vinyl Silazane | Low | Low | Step-growth |

Note: The kp/kCT ratios are approximate and can be influenced by the specific thiol, solvent, and temperature.[8]

Key Experimental Protocols

The following protocols provide a general framework for conducting photoinitiated radical thiol-ene reactions and base-catalyzed thiol-Michael additions.

General Protocol for a Photoinitiated Radical Thiol-Ene Reaction

This protocol is a representative example for the synthesis of a simple thioether.

Materials:

-

Thiol (e.g., 1-dodecanethiol)

-

Alkene (e.g., 1-octene)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (optional, e.g., dichloromethane, if reactants are solid)

-

UV lamp (e.g., 365 nm)

-

Reaction vessel (e.g., quartz tube or borosilicate glass vial)

-

Stirring apparatus

Procedure:

-

Preparation: In a suitable reaction vessel, combine the thiol (1.0 equiv), alkene (1.0-1.2 equiv), and photoinitiator (e.g., 1-5 mol%). If a solvent is used, dissolve the reactants in the solvent.

-

Degassing (Optional): While many thiol-ene reactions are tolerant to oxygen, for optimal results, particularly with less reactive alkenes, the reaction mixture can be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Initiation: Place the reaction vessel under a UV lamp and begin irradiation while stirring the mixture. The distance from the lamp and the irradiation time will depend on the specific reactants and the power of the lamp.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.

-

Workup and Purification: Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The crude product can then be purified by standard methods such as column chromatography to yield the pure thioether.

General Protocol for a Base-Catalyzed Thiol-Michael Addition

This protocol is a representative example for the addition of a thiol to an electron-deficient alkene.

Materials:

-

Thiol (e.g., thiophenol)

-

Electron-deficient alkene (e.g., methyl acrylate)

-

Base catalyst (e.g., triethylamine, Et3N)

-

Solvent (e.g., tetrahydrofuran, THF)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Preparation: In a reaction vessel, dissolve the electron-deficient alkene (1.0 equiv) and the thiol (1.0-1.1 equiv) in the solvent.

-

Initiation: While stirring the solution at room temperature, add a catalytic amount of the base (e.g., 5-10 mol%).

-

Reaction: The reaction is typically exothermic and proceeds rapidly. Continue stirring at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as determined by a suitable monitoring technique (TLC, GC, or NMR).

-

Workup and Purification: Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild acid (e.g., dilute HCl) to remove the base catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Applications in Research and Drug Development

The robust and orthogonal nature of the thiol-ene reaction has led to its widespread application in various fields, including:

-

Polymer Synthesis: The formation of uniform polymer networks with low shrinkage stress makes it ideal for coatings, adhesives, and dental restorative materials.[9]

-

Dendrimer Synthesis: The high efficiency and mild conditions of the thiol-ene reaction are well-suited for the iterative synthesis of dendrimers.[1]

-

Surface Patterning and Functionalization: The ability to initiate the reaction with light allows for spatial control, enabling the creation of patterned surfaces with specific chemical functionalities.[9]

-

Bioconjugation: The biocompatibility and chemoselectivity of the thiol-ene reaction make it a powerful tool for labeling and modifying peptides, proteins, and other biomolecules.

-

Drug Delivery: The reaction can be used to synthesize hydrogels and other materials for the controlled release of therapeutic agents.

Conclusion

From its humble beginnings over a century ago, the thiol-ene reaction has evolved into a powerful and versatile synthetic tool. Its well-defined mechanisms, predictable kinetics, and amenability to a wide range of substrates and reaction conditions have cemented its place in the toolkit of chemists and materials scientists. For researchers and professionals in drug development, the thiol-ene reaction offers a reliable and efficient method for bioconjugation, materials synthesis, and the creation of complex molecular architectures, paving the way for future innovations in medicine and materials science.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiol-Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol-Ene Molar Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pent-4-ene-1-thiol: IUPAC Nomenclature, Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pent-4-ene-1-thiol, a bifunctional molecule containing both a terminal alkene and a thiol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the realm of thiol-ene "click" chemistry. This document details its chemical identity, physical and chemical properties, and provides a representative synthetic protocol. Furthermore, it explores the potential applications of this compound in materials science and drug development, supported by a discussion of the general biological significance of unsaturated thiols.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This name systematically describes its five-carbon chain (pent-), the presence of a carbon-carbon double bond between the fourth and fifth carbon atoms (-4-ene-), and a thiol group at the first carbon atom (-1-thiol).

Structure:

The chemical structure of this compound is as follows:

The simplified skeletal structure is:

Molecular Formula: C₅H₁₀S[1][2]

SMILES Notation: C=CCCCS[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental studies. The following tables summarize the available data. For comparative purposes, experimental data for the analogous alcohol, pent-4-en-1-ol, is also provided where available.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 102.20 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 1 Ų |

| Exact Mass | 102.050321 g/mol |

Table 2: Experimental Physical Properties of Pent-4-en-1-ol (for comparison)

| Property | Value |

| Boiling Point | 134-137 °C |

| Density | 0.834 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | - ~1.3 ppm (t): -SH proton. - ~1.7 ppm (quintet): -CH₂- protons at C3. - ~2.1 ppm (q): -CH₂- protons at C2. - ~2.5 ppm (t): -CH₂- protons at C1 adjacent to SH. - ~5.0 ppm (ddt): =CH₂ protons at C5. - ~5.8 ppm (ddt): =CH- proton at C4. |

| ¹³C NMR | - ~24 ppm: C1. - ~31 ppm: C3. - ~33 ppm: C2. - ~115 ppm: C5 (=CH₂). - ~138 ppm: C4 (=CH-). |

| IR Spectroscopy | - ~2550 cm⁻¹ (weak): S-H stretch. - ~3080 cm⁻¹: =C-H stretch. - ~1640 cm⁻¹: C=C stretch. - ~2850-2960 cm⁻¹: C-H alkane stretches. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 102. - Key Fragments: Loss of SH (m/z = 69), loss of C₂H₃ (allyl fragment, m/z = 61), and other alkane fragmentation patterns. |

Experimental Protocols

Synthesis of this compound from 5-Bromo-1-pentene

This protocol describes a common method for the synthesis of thiols from alkyl halides using thiourea, followed by hydrolysis.

Materials:

-

5-Bromo-1-pentene

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Thiouronium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-bromo-1-pentene and 1.1 equivalents of thiourea in ethanol.

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate S-(pent-4-en-1-yl)isothiouronium bromide may precipitate.

-

Hydrolysis: To the reaction mixture, add a solution of 3.0 equivalents of sodium hydroxide in deionized water.

-

Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the thiouronium salt.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Acidify the aqueous layer with dilute hydrochloric acid until it is acidic to litmus paper.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Logical Workflow: Thiol-Ene "Click" Reaction

This compound is an ideal substrate for the thiol-ene reaction, a type of "click" chemistry known for its high efficiency, selectivity, and mild reaction conditions. This reaction can be initiated by radicals, often generated by a photoinitiator and UV light.

References

Commercial suppliers and purity of "Pent-4-ene-1-thiol"

Introduction: Pent-4-ene-1-thiol (CAS No. 17651-37-5) is a bifunctional organosulfur compound featuring a terminal alkene and a primary thiol group.[1][2] This unique structure makes it a valuable building block in organic synthesis, polymer science, and drug development. Its primary utility lies in its ability to participate in "click" chemistry, specifically the thiol-ene reaction, which allows for the efficient and orthogonal formation of thioether linkages under mild conditions. This guide provides an in-depth overview of its commercial availability, synthesis, and application, with a focus on experimental protocols and reaction mechanisms relevant to researchers and drug development professionals.

Commercial Availability and Purity

This compound is available from specialized chemical suppliers. The purity of these reagents is critical for reproducible experimental results, particularly in sensitive applications like drug conjugation and polymer synthesis. Commercial grades are typically of high purity, as confirmed by quality control analyses.

| Supplier | Partner/Brand | CAS Number | Stated Purity | Available Documentation |

| Sigma-Aldrich | Enamine | 17651-37-5 | > 95%[3][4] | Certificate of Analysis (COA), Safety Data Sheet (SDS)[5] |

Note: Purity is guaranteed by the original manufacturer, Enamine, to be over 95%, confirmed by NMR and LC-MS.[3][4] Researchers should always consult the lot-specific Certificate of Analysis for precise purity data.

Experimental Protocols

Synthesis of this compound from 5-Bromo-1-pentene

A common and reliable method for preparing thiols is the reaction of an alkyl halide with thiourea, followed by alkaline hydrolysis of the intermediate S-alkylisothiouronium salt.[1][6] This two-step, one-pot procedure avoids the direct use of corrosive and odorous sulfide reagents and minimizes the formation of dialkyl sulfide byproducts.[1]

Reaction Scheme:

-

Formation of Isothiouronium Salt: CH₂=CH(CH₂)₃Br + S=C(NH₂)₂ → [CH₂=CH(CH₂)₃-S-C(=NH₂)NH₂]⁺Br⁻

-

Hydrolysis to Thiol: [CH₂=CH(CH₂)₃-S-C(=NH₂)NH₂]⁺Br⁻ + 2 NaOH → CH₂=CH(CH₂)₃SNa + OC(NH₂)₂ + NaBr + H₂O

-

Acidification: CH₂=CH(CH₂)₃SNa + HCl → CH₂=CH(CH₂)₃SH + NaCl

Detailed Methodology:

-

Step 1: Salt Formation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol. Add 5-bromo-1-pentene (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting alkyl bromide is consumed. The S-(pent-4-en-1-yl)isothiouronium bromide intermediate will precipitate or be present in the reaction mixture.

-

Step 2: Hydrolysis. Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture again to reflux for an additional 2-3 hours to ensure complete hydrolysis of the isothiouronium salt.

-

Step 3: Work-up and Purification. After cooling to room temperature, acidify the mixture carefully with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~1-2.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Application Protocol: Photo-initiated Radical Thiol-Ene Reaction

The thiol-ene reaction is a cornerstone of "click" chemistry, enabling the formation of a thioether bond via the addition of a thiol across an alkene.[7] The radical-mediated pathway, often initiated by UV light, is highly efficient and proceeds via an anti-Markovnikov addition.[5][7] This protocol describes a general procedure for the intermolecular coupling of this compound to a generic alkene (e.g., 1-octene).

Detailed Methodology:

-

Reaction Setup. In a quartz reaction tube, dissolve the alkene substrate (e.g., 1-octene, 1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a radical photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%).

-

Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

-

Irradiation. Seal the reaction tube and place it under a UV lamp (e.g., 365 nm). Irradiate the mixture while stirring at room temperature.

-

Monitoring and Work-up. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

The resulting crude thioether can be purified using silica gel column chromatography to remove the photoinitiator and any unreacted starting materials.

Key Workflows and Mechanisms

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the laboratory synthesis of this compound from its common precursor, 5-bromo-1-pentene.

Caption: Synthesis workflow for this compound.

Mechanism of the Radical Thiol-Ene Reaction

The photo-initiated thiol-ene reaction proceeds through a free-radical chain mechanism. This process is highly valued for its efficiency and specificity.[7][8]

Caption: Mechanism of the free-radical thiol-ene reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C5H10S | CID 12575094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fast MADE Building Blocks - Enamine [enamine.net]

- 4. Building Blocks Catalog - Enamine [enamine.net]

- 5. This compound | 17651-37-5 [sigmaaldrich.com]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Reactivity of the Sulfhydryl Group in Pent-4-ene-1-thiol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Pent-4-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a primary thiol (sulfhydryl) group. This structure provides a versatile platform for a variety of chemical transformations, making it a molecule of significant interest in materials science, polymer chemistry, and bioconjugation. The sulfhydryl group, in particular, offers a rich landscape of reactivity, from classical thiol chemistry to highly efficient "click" reactions. This technical guide provides a comprehensive overview of the reactivity of the sulfhydryl group in this compound, with a focus on its participation in thiol-ene reactions, oxidation, and other significant transformations. Detailed experimental protocols, quantitative data, and process visualizations are provided to support advanced research and development applications.

Introduction to this compound

This compound (C₅H₁₀S) is an organosulfur compound that possesses two distinct reactive centers: a nucleophilic sulfhydryl (-SH) group and an electrophilic carbon-carbon double bond (C=C).[1] This dual functionality allows it to act as a valuable linker molecule and a monomer in polymerization processes. The reactivity of the sulfhydryl group is central to its utility, participating in a range of reactions including additions, oxidations, and alkylations.[2][3]

Below is a diagram illustrating the key functional groups of the molecule.

Caption: Key functional groups in this compound.

Core Reactivity of the Sulfhydryl Group

The sulfhydryl group is one of the most reactive functional groups in chemistry and biology.[3] Its reactivity is governed by the moderate bond dissociation energy of the S-H bond (around 87 kcal/mol), the acidity of the thiol proton, and the strong nucleophilicity of the resulting thiolate anion.[4][5]

Key characteristics include:

-

Nucleophilicity: The thiolate anion (RS⁻), formed by deprotonating the thiol, is a potent nucleophile that readily participates in addition and substitution reactions.[6]

-

Radical Formation: The S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•), particularly under thermal or photochemical conditions. This is the initiating step for the widely used thiol-ene reaction.[4][7]

-

Redox Activity: The sulfhydryl group is easily oxidized. It can form disulfide bonds (RS-SR) or be further oxidized to sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acids.[2][5]

-

Metal Binding: Thiols have a high affinity for heavy metals, forming stable mercaptide bonds.[3][8]

Major Reaction Pathways

The presence of the alkene group in this compound makes the thiol-ene reaction its most prominent and synthetically useful transformation.

The Thiol-Ene "Click" Reaction

The thiol-ene reaction is the addition of a thiol across a double bond, which can proceed via two primary mechanisms: a radical-mediated addition or a nucleophilic Michael addition.[7][9] This reaction is classified as a "click" reaction due to its high efficiency, stereoselectivity, rapid reaction rates, and lack of by-products.[4][6][9]

This is the most common pathway, typically initiated by UV light or a radical initiator.[10] The reaction proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition of the thiol to the alkene.[7] This process is highly efficient and can be completed rapidly under ambient conditions.[6]

The general workflow for this reaction is visualized below.

Caption: Workflow for a radical-mediated thiol-ene reaction.

In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to a thiolate anion.[6] This strong nucleophile can then attack an electron-poor alkene in a conjugate addition, known as the Thia-Michael addition.[9][11] Since the terminal alkene in this compound is not electron-deficient, this pathway is less common for its self-reaction but is relevant when reacting with activated alkenes like acrylates or maleimides.[11][12]

The mechanism is outlined below.

Caption: Mechanism of the Thiol-Michael addition reaction.

This compound can undergo both intermolecular reactions (reacting with other molecules) and intramolecular cyclization. The intramolecular thiol-ene reaction, where the sulfhydryl group of one molecule adds across its own double bond, is a powerful method for synthesizing sulfur-containing heterocycles.[13] This process is also mediated by radicals and the final product distribution depends on the stability of the resulting radical intermediate.[13]

Oxidation Reactions

Like other thiols, the sulfhydryl group of this compound is susceptible to oxidation. Dissolved atmospheric oxygen can be sufficient to initiate oxidation, leading to the formation of thiyl radicals and subsequently disulfides.[14] Stronger oxidizing agents can lead to the formation of various sulfur oxyacids.

The oxidation pathway is depicted below.

Caption: Oxidation states of the sulfhydryl group.

Alkylation and Other Reactions

The sulfhydryl group readily undergoes S-alkylation with electrophiles like haloacetyls and can be acylated.[2] These are standard reactions for thiols and expand the synthetic utility of this compound beyond addition chemistry. The reaction with maleimides at pH 6.5-7.5 is particularly noteworthy, forming a stable, non-reversible thioether linkage, a cornerstone of bioconjugation chemistry.[8]

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively tabulated in foundational literature, the reactivity trends for thiol-ene reactions are well-documented. Electron-rich alkenes (like vinyl ethers) are generally more reactive in radical thiol-ene additions than electron-poor ones.[7][15] The reaction is known for proceeding to near-quantitative yields.[9][16]

| Reaction Type | Reactants | Conditions | Typical Yield | Reference |

| Radical Thiol-Ene | Multifunctional Thiols & Enes | UV, Photoinitiator | High to Quantitative | [7][9] |

| Peptide Hydrothiolation | Unsaturated Peptide & Thioacetic Acid | UV, DPAP/MAP, DMF | >95% Purity | [16] |

| Glycoside Thiolation | 2,3-Unsaturated Glycoside & Thiol | UV, DPAP, Toluene, 0 °C | 69% | [17] |

| Intramolecular Cyclization | 1,6-Dienes with Thiol Group | Photochemical | High Yield | [7][13] |

Experimental Protocols

The following are representative protocols for conducting reactions involving the sulfhydryl group of this compound.

Protocol for Photoinitiated Radical Thiol-Ene Reaction

This protocol is adapted from methodologies used in peptide and glycoside synthesis.[16][17]

-

Preparation: In a quartz reaction vessel, dissolve the alkene substrate (1.0 equiv.), this compound (1.5 equiv.), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DPAP, 0.1 equiv.) in a suitable solvent (e.g., degassed DMF, Toluene, or DCM). The concentration is typically in the range of 0.1-0.5 M.

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature) using an appropriate bath.

-

Irradiation: While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm). Monitor the reaction progress using TLC or LC-MS. For some reactions, the addition of more initiator in portions may be beneficial.[17]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-